molecular formula C11H16O4 B3121085 [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid CAS No. 279240-92-5

[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid

Cat. No. B3121085
Key on ui cas rn: 279240-92-5
M. Wt: 212.24 g/mol
InChI Key: XTONOHQVKBNEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08759548B2

Procedure details

To a solution of ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate (5.3 g, 21 mmol) in CH2Cl2 (30 ml) was added TFA (30 ml). The solution was stirred at room temperature overnight. The solution was concentrated in vacuo to afford 6 g of product as colorless oil, which was used directly for next step without further purification.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:19])[CH:7]=[C:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:10][CH2:9]1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:17]([O:16][C:14]([CH:11]1[CH2:12][CH2:13][C:8](=[CH:7][C:6]([OH:19])=[O:5])[CH2:9][CH2:10]1)=[O:15])[CH3:18]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(C=C1CCC(CC1)C(=O)OCC)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1CCC(CC1)=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 134.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.